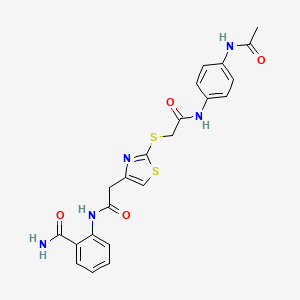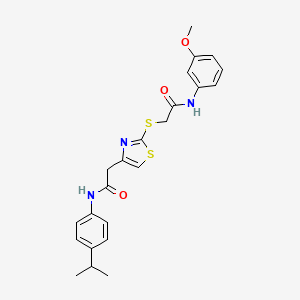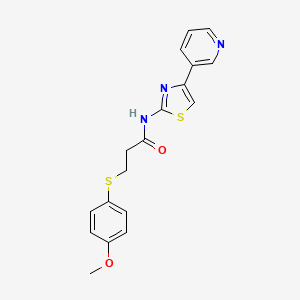
3-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide
Vue d'ensemble
Description
3-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a thiazole-based molecule that belongs to the class of thioamide compounds. It has shown promising results in various scientific studies and has the potential to be used as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide involves the inhibition of specific enzymes and pathways that are involved in the pathogenesis of various diseases. This compound has been shown to inhibit the activity of specific kinases and enzymes that are involved in cell proliferation, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis in various cancer cell lines. It has also been shown to reduce inflammation and oxidative stress in various animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for specific enzymes and pathways, which makes it an ideal candidate for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on 3-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide. One of the future directions is to explore its potential applications in the treatment of other diseases, such as neurodegenerative diseases and metabolic disorders. Another future direction is to optimize its pharmacokinetics and bioavailability to improve its efficacy and safety. Additionally, more studies are needed to understand its mechanism of action and identify its specific targets in various diseases.
Applications De Recherche Scientifique
3-((4-methoxyphenyl)thio)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in various preclinical studies as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-23-14-4-6-15(7-5-14)24-10-8-17(22)21-18-20-16(12-25-18)13-3-2-9-19-11-13/h2-7,9,11-12H,8,10H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZSDJHXNIHBJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




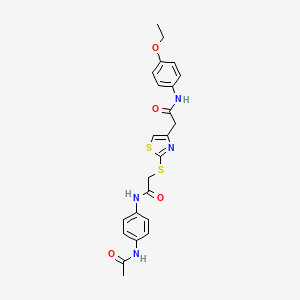

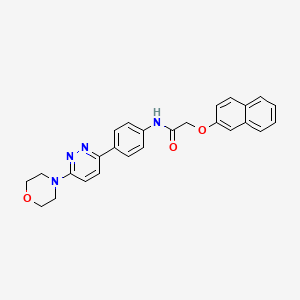

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3309343.png)
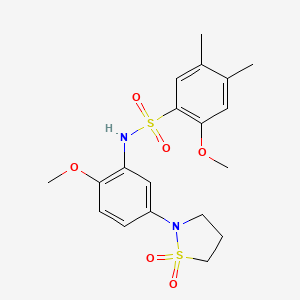
![N-(4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3309353.png)
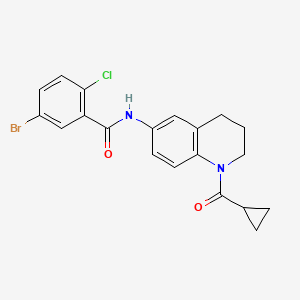
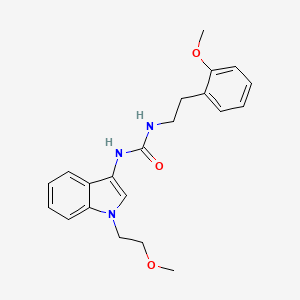
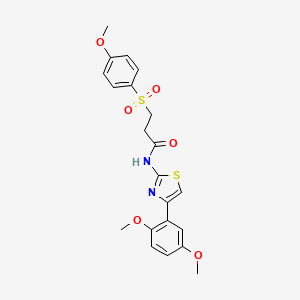
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B3309388.png)
